molecular formula C22H24FN5O2S B286129 2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B286129
M. Wt: 441.5 g/mol
InChI Key: LZEGRIXVSYKLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its potent anti-cancer properties. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many future directions for the study of 2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. One area of research that holds promise is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, studies are needed to investigate the potential side effects and toxicity of this compound, to ensure that it is safe for use in humans.

Synthesis Methods

The synthesis of 2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-fluorobenzoyl chloride with 5-amino-1-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid, followed by the addition of thioacetic acid and sodium hydride. This reaction results in the formation of 2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide.

Scientific Research Applications

2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.

properties

Molecular Formula

C22H24FN5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

2-fluoro-N-[[4-methyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H24FN5O2S/c1-14(2)15-8-10-16(11-9-15)25-20(29)13-31-22-27-26-19(28(22)3)12-24-21(30)17-6-4-5-7-18(17)23/h4-11,14H,12-13H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

LZEGRIXVSYKLPU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CC=C3F

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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